molecular formula C13H16N2O B2691667 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 41505-84-4

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2691667
CAS No.: 41505-84-4
M. Wt: 216.284
InChI Key: DFBGAQRXYSMOMN-UHFFFAOYSA-N
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Description

This compound features a methoxy group at the 8-position and a methyl group at the 2-position of the tetrahydro-γ-carboline core. Its synthesis typically involves coupling reactions between substituted γ-carbolines and carboxylic acids, followed by purification via chromatography or trituration . The compound has garnered attention in drug discovery, particularly as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, with activity comparable to clinical benchmarks like VX-770 .

Properties

IUPAC Name

8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBGAQRXYSMOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and quinolines, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₆N₂O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 41505-84-4

Its structure features a tetrahydropyrido ring system which is characteristic of several bioactive compounds.

Anticancer Activity

Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. Studies have shown that 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can induce apoptosis in cancer cell lines through various mechanisms. For instance, it has been reported to inhibit cell proliferation and promote cell cycle arrest in specific cancer types .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for their efficacy against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

There is growing evidence that compounds related to this compound exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases. Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory disorders .

Synthesis of Tetrahydro-β-Carbolines

This compound serves as a precursor in the synthesis of tetrahydro-β-carbolines via Pictet–Spengler reactions. This reaction is significant for developing new therapeutic agents with enhanced biological activity .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation.
NeuroprotectionReduced oxidative stress; potential treatment for neurodegenerative diseases.
Antimicrobial PropertiesEffective against various bacterial and fungal strains; mechanism involves membrane disruption.
Synthetic ApplicationsUsed as a precursor for synthesizing tetrahydro-β-carbolines; efficient reaction conditions established.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The biological and physicochemical properties of tetrahydro-γ-carbolines are highly influenced by substituents on the indole and piperidine rings. Key analogs include:

Compound Name Substituents Molecular Weight Key Modifications Biological Activity (CFTR Potentiation) Synthesis Yield Conformers (Ca/Cb Ratio) Evidence ID
8-Methoxy-2-methyl (Target Compound) 8-OCH₃, 2-CH₃ 202.26 Methyl at 2-position High activity (~VX-770) 81% Not reported
6-Fluoro-8-methoxy (45b) 6-F, 8-OCH₃ 205.1 Electron-withdrawing F at 6-position Moderate activity Quantified None
8-Trifluoromethoxy (45h) 8-OCF₃ 253.1 Lipophilic trifluoromethoxy group Not tested in CFTR 22% None
8-Methylsulfonyl (45k) 8-SO₂CH₃ 244.3 Polar sulfonyl group Low solubility Quantitative None
5-Isopropyl-pyrazole derivative () 5-isopropyl-pyrazole-3-carboxylate 216.28 Bulky substituent at 5-position Conformational flexibility (69/31) 78% 69:31
6,7-Dimethyl () 6-CH₃, 7-CH₃ 186.24 Dual methyl groups Unreported N/A None

Key Trends :

  • Electron-donating groups (e.g., 8-OCH₃) enhance CFTR potentiation, likely by improving binding affinity .
  • Electron-withdrawing groups (e.g., 6-F, 8-OCF₃) reduce polarity but may decrease target engagement .
  • Methyl groups (e.g., 2-CH₃) improve metabolic stability and lipophilicity, critical for bioavailability .

Physicochemical Properties

  • Polarity : UPLC-MS retention times vary significantly (e.g., 1.31 min for 45b vs. 1.10 min for 45h), reflecting differences in hydrophobicity .
  • Solubility : Methylsulfonyl derivatives (45k) exhibit poor solubility, limiting in vivo applications .

Biological Activity

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₆N₂O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 41505-84-4

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

1. Antitumor Activity

Research indicates that derivatives of pyridoindoles exhibit potent antitumor effects. The compound has been shown to inhibit cancer cell proliferation in vitro and in vivo. For instance, a study highlighted its effectiveness against several human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. It appears to exert these effects through antioxidant mechanisms and by modulating pathways involved in neuronal survival. For example, it has been reported to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways : It appears to activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.
  • Antioxidant Activity : The compound may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial evaluated the efficacy of a related indole derivative in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients.
  • Neuroprotection in Animal Models :
    • In an experimental model of Parkinson's disease, administration of the compound led to improved motor function and reduced dopaminergic neuron loss.

Data Tables

Activity TypeEffectivenessMechanism
AntitumorHighApoptosis induction
NeuroprotectiveModerateAntioxidant activity
AntimicrobialModerateInhibition of bacterial growth

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, similar pyridoindole derivatives are synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in the preparation of pyrimidoindoles (e.g., entry 3i in ). Key steps include:

  • Cyclization : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos under inert conditions.
  • Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) and recrystallization (e.g., ethanol/water) are standard .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

1H and 13C NMR are critical for structural validation. For instance, in a related tetrahydro-pyridoindole derivative ( ):

  • Proton signals : Methoxy groups resonate at δ ~3.6–3.8 ppm (singlet), while aromatic protons appear as multiplets at δ 6.6–7.3 ppm.
  • Carbon signals : The carbonyl carbon (if present) is observed at δ ~159 ppm, and quaternary carbons in the pyridoindole core appear at δ 124–135 ppm.
    Cross-validation with DEPT and HSQC experiments helps assign stereochemistry and connectivity .

Q. What analytical techniques are recommended for assessing purity?

  • HPLC : Use a C18 column with UV detection at 228–263 nm (depending on substituents; see for wavelength optimization).
  • Mass spectrometry : ESI-MS in positive mode to detect [M+H]+ ions (e.g., m/z 191 for a fluoro analog in ).
  • Elemental analysis : Confirm C, H, N, and O content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions or structural analogs. For example:

  • Cell line variability : Antiproliferative activity (e.g., IC50) may differ between leukemia (e.g., HL-60) and solid tumor models due to metabolic differences .
  • Structural analogs : Compare with 8-methoxypyrazino[1,2-a]indole (), which shows potent activity against leukemia but not other cancers.
  • Dose optimization : Use dose-response curves (0.1–100 µM) and validate with orthogonal assays (e.g., apoptosis markers) .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position to reduce CYP450-mediated oxidation.
  • Prodrug design : Esterify hydroxyl groups (e.g., ethyl carboxylate in ) to enhance bioavailability.
  • In vitro assays : Use liver microsomes (human/rat) to assess half-life and identify metabolic hotspots .

Q. How can computational modeling guide SAR studies for this scaffold?

  • Docking simulations : Map interactions with target proteins (e.g., kinases) using PyMol or AutoDock. For example, the methoxy group may form hydrogen bonds with active-site residues.
  • QSAR models : Correlate logP values (calculated via ChemDraw) with cytotoxicity data to predict optimal substituents.
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

Methodological Considerations

Q. What experimental design is recommended for in vivo toxicity profiling?

  • Dosing : Administer via intraperitoneal injection (5–50 mg/kg) in rodent models, monitoring body weight and organ histopathology.
  • Control groups : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., doxorubicin).
  • Endpoint assays : Measure serum ALT/AST for hepatotoxicity and BUN/creatinine for nephrotoxicity .

Q. How can researchers address low yields in large-scale synthesis?

  • Optimize catalysts : Screen Pd/C, Ni, or Cu catalysts for cyclization efficiency (e.g., 86% yield in ).
  • Scale-up adjustments : Replace column chromatography with recrystallization or centrifugal partitioning chromatography.
  • Process analytics : Use in-line FTIR to monitor reaction progression and minimize side products .

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